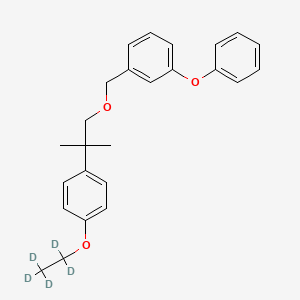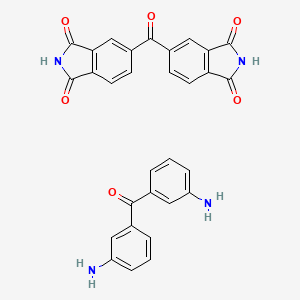
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is a complex organic compound that features both aminophenyl and isoindole-dione functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the aminophenyl groups . The reaction conditions often include heating and the use of solvents such as toluene or dimethylformamide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. These methods include the use of simple heating and relatively quick reactions to achieve high yields while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mecanismo De Acción
The mechanism of action of Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to interact with dopamine receptors, potentially modulating their activity . The compound’s structure allows it to form stable interactions with these targets, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Phthalimides: Another class of compounds with similar structural features and applications in pharmaceuticals and materials science.
Uniqueness
Bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione is unique due to the presence of both aminophenyl and isoindole-dione groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to simpler isoindoline-1,3-dione derivatives .
Propiedades
Número CAS |
51518-44-6 |
|---|---|
Fórmula molecular |
C30H20N4O6 |
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
bis(3-aminophenyl)methanone;5-(1,3-dioxoisoindole-5-carbonyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H8N2O5.C13H12N2O/c20-13(7-1-3-9-11(5-7)16(23)18-14(9)21)8-2-4-10-12(6-8)17(24)19-15(10)22;14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-6H,(H,18,21,23)(H,19,22,24);1-8H,14-15H2 |
Clave InChI |
CLNYWOAUAVHHOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C(=O)C2=CC(=CC=C2)N.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)NC4=O)C(=O)NC2=O |
Números CAS relacionados |
51518-44-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



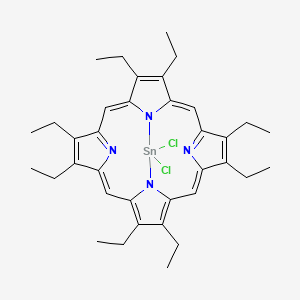
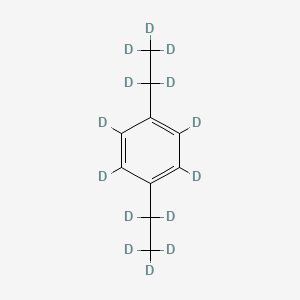
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
![N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12055594.png)


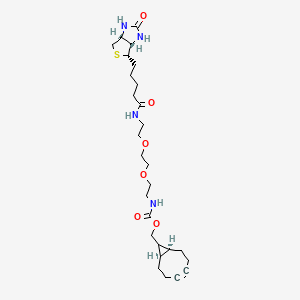

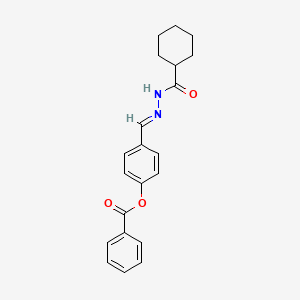
![[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 3-bromobenzoate](/img/structure/B12055638.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
